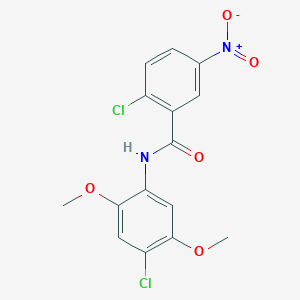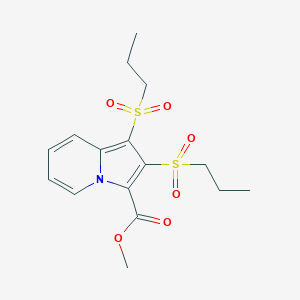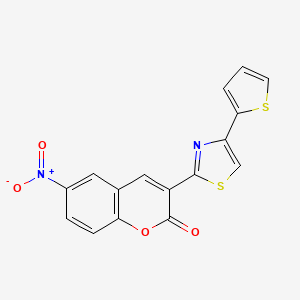
6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one
Overview
Description
6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one is a complex organic compound that features a chromenone core, a thiazole ring, and a thiophene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the chromenone derivative with thiourea and an appropriate α-haloketone under reflux conditions.
Attachment of the Thiophene Moiety: The thiophene ring can be attached via a Suzuki coupling reaction using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene and thiazole rings can undergo electrophilic substitution reactions due to the presence of electron-donating groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, acids, and bases.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products Formed
Reduction: Formation of 6-amino-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Formation of polycyclic heterocycles.
Scientific Research Applications
6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA and proteins, leading to the inhibition of enzymatic activity and disruption of cellular processes . This can result in the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-3-(4-bromophenyl-1,3-thiazol-2-yl)chromen-2-one
- 6-Nitro-3-(4-methylphenyl-1,3-thiazol-2-yl)chromen-2-one
- 6-Nitro-3-(4-chlorophenyl-1,3-thiazol-2-yl)chromen-2-one
Uniqueness
6-Nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one is unique due to the presence of the thiophene moiety, which imparts distinct electronic properties and enhances its potential as a bioactive compound. The combination of the chromenone core, thiazole ring, and thiophene moiety makes it a versatile scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
6-nitro-3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4S2/c19-16-11(15-17-12(8-24-15)14-2-1-5-23-14)7-9-6-10(18(20)21)3-4-13(9)22-16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPWYDJSVYJFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441129.png)
![1-[(4-Methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441136.png)
![1-[(5-bromothiophen-2-yl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3441140.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441141.png)
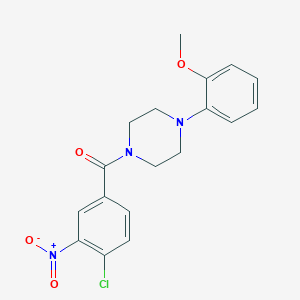
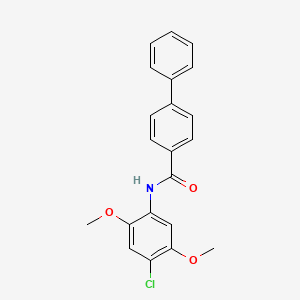
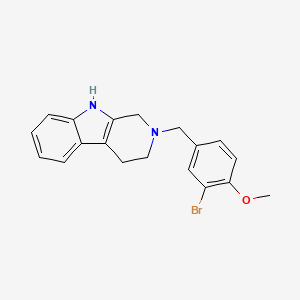
![Ethyl 3-amino-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441172.png)
![N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B3441183.png)

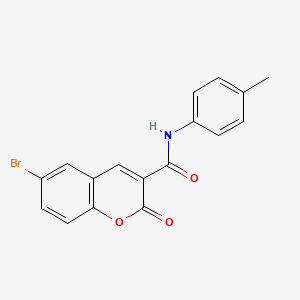
![N-(11-acetyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)benzamide](/img/structure/B3441215.png)
